

Application Note: Quantification of Tolpyralate Residues in Plant Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Tolpyralate

Cat. No.: B1419106

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Introduction

Tolpyralate is a selective herbicide used for the control of broadleaf weeds and grasses in various crops.[1] Monitoring its residue levels in plant tissues is crucial to ensure food safety and compliance with regulatory limits. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **tolpyralate** in diverse plant matrices. The method is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by LC-MS/MS analysis.[2][3][4]

Principle

The method involves the extraction of **tolpyralate** from homogenized plant samples using acetonitrile.[3] This is followed by a liquid-liquid partitioning step induced by the addition of salts to separate the acetonitrile layer from the aqueous and solid phases.[3] A dispersive solid-phase extraction (dSPE) clean-up step is then employed to remove interfering matrix components.[5] The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols

1. Apparatus and Reagents

- Apparatus:
 - High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (Agilent 1200 Series HPLC with API 4000 Qtrap MS/MS or equivalent).[3]
 - Homogenizer (e.g., Ultra-Turrax).
 - Centrifuge capable of 4000 rpm.[3]
 - Vortex mixer.
 - Analytical balance.
 - Syringe filters (0.22 µm).
 - 50 mL and 15 mL polypropylene centrifuge tubes.
- Reagents:
 - **Tolpyralate** analytical standard (purity >98%).
 - Acetonitrile (LC-MS grade).
 - Methanol (LC-MS grade).
 - Water (LC-MS grade).
 - Formic acid (LC-MS grade).
 - Ammonium formate.
 - Magnesium sulfate (anhydrous).
 - Sodium chloride.
 - Trisodium citrate dihydrate.
 - Disodium hydrogen citrate sesquihydrate.

- Primary secondary amine (PSA) sorbent.
- C18 sorbent.

2. Standard Solution Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **tolpyralate** standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.0025 to 0.25 mg/L.[\[2\]](#)
- Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a blank matrix extract.[\[6\]](#)

3. Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 g of a representative portion of the plant tissue sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90%.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Salting-out: Add a salt mixture of 4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[\[3\]](#) Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[\[3\]](#)
- Dispersive SPE Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.
- Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

- Final Extract: Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[\[3\]](#)
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
 - Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold for a few minutes, and then return to the initial conditions for equilibration.
 - Flow Rate: 0.4 mL/min.[\[7\]](#)
 - Injection Volume: 5-10 µL.
 - Column Temperature: 40 °C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Source Temperature: Dependent on the instrument, typically 400-550 °C.
 - IonSpray Voltage: Dependent on the instrument, typically 4500-5500 V.
 - MRM Transitions: Specific precursor-to-product ion transitions for **tolpyralate** need to be determined by infusing a standard solution. At least two transitions should be monitored for confirmation.

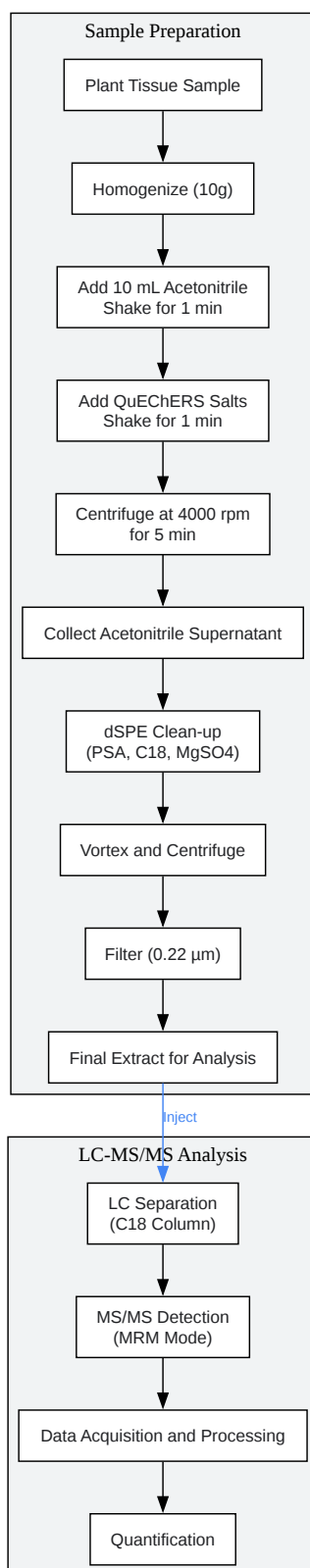
Data Presentation

Table 1: Quantitative Data Summary for **Tolpyralate** Analysis in Various Plant Tissues

Plant Matrix	Extraction Solvent	Clean-up Method	LOQ (mg/kg)	Recovery (%) (at 0.01 mg/kg)	RSD (%)	Reference
Corn	Acetonitrile	dSPE (PSA, C18)	0.01	95.2	4.8	[2]
Soybean	Acetonitrile	dSPE (PSA, C18)	0.01	92.8	5.5	[2]
Hulled rice	Acetonitrile	dSPE (PSA, C18)	0.01	85.2	6.2	[2]
Potato	Acetonitrile	dSPE (PSA, C18)	0.01	101.5	3.1	[2]
Mandarin	Acetonitrile	dSPE (PSA, C18)	0.01	112.4	4.3	[2]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Mandatory Visualization



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